molecular formula C7H15NO3 B1267816 (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol CAS No. 53104-32-8

(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol

Cat. No.: B1267816
CAS No.: 53104-32-8
M. Wt: 161.2 g/mol
InChI Key: FZKNPLIAARFREX-UHFFFAOYSA-N
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Description

(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol is a chemical compound with the molecular formula C7H15NO3 and a molecular weight of 161.2 g/mol . It is characterized by the presence of an amino group and a dioxane ring, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol typically involves the reduction of (2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methanol . This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst under mild conditions. The reaction proceeds smoothly, yielding the desired amino compound with high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound itself is typically synthesized through reduction reactions, as mentioned earlier.

    Substitution: The amino group in this compound can participate in substitution reactions, particularly nucleophilic substitution, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Various nucleophiles under basic conditions.

Major Products:

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: The primary product is this compound itself.

    Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol is primarily based on its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the dioxane ring can participate in hydrophobic interactions, further modulating the activity of the compound.

Comparison with Similar Compounds

    (2,2-Dimethyl-1,3-dioxan-5-yl)methanol: This compound lacks the amino group, making it less reactive in certain chemical reactions.

    (5-Hydroxy-2,2-dimethyl-1,3-dioxan-5-yl)methanol: The presence of a hydroxyl group instead of an amino group alters its chemical properties and reactivity.

Uniqueness: (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol is unique due to the presence of both an amino group and a dioxane ring. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-6(2)10-4-7(8,3-9)5-11-6/h9H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKNPLIAARFREX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)(CO)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40306114
Record name (5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53104-32-8
Record name 53104-32-8
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Record name (5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol
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Synthesis routes and methods I

Procedure details

Tris hydrochloride (51 g, 324 mmol) was suspended in dry DMF (100 ml) and 2,2-dimethoxypropane (39 g, 374 mmol) was added followed by para-toluenesulfonic acid (2.6 g, 13.5 mmol). The mixture was stirred in a sealed flask for 18 h at ambient temperature when a clear solution resulted. Triethylamine (2.5 ml) was added and solvent evaporated. The viscous crude was dissolved in triethylamine (40 ml) and ethyl acetate (750 ml) added and the white precipitate of ammonium salts was filtered off after stirring for 30 mins. The filtrate was evaporated to give the product as a colourless liquid in approx. 85% yield.
Name
Tris hydrochloride
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
85%

Synthesis routes and methods II

Procedure details

2-amino-2-(hydroxymethyl)propane-1,3-diol hydrochloride (320 g, 2.03 mol), 2,2-dimethoxypropane (240 g, 2.30 mol), and p-toluenesulfonic acid monohydrate (16.2 g, 102 mmol) were combined into anhydrous dimethylformamide (1.0 L). The solution was stirred vigorously by a mechanical stirrer for 48 hours at room temperature. Triethyl amine (300 mL) and ethyl acetate (1.5 L) were added. A white precipitate formed immediately. The white salt was filtered off and the low boiling point solvents were removed by a rotary evaporator. The product, (5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol, was obtained by distillation (250 g, 76%), by 107° C./0.3 torr. 1H NMR (300 MHz, CDCl3) δ1.48 (s, 3H), 1.53 (s, 3H), 3.14 (br, 2H), 3.51 (s, 1H), 3.53 (d, 2H), 3.78 (d, 2H).
Name
2-amino-2-(hydroxymethyl)propane-1,3-diol hydrochloride
Quantity
320 g
Type
reactant
Reaction Step One
Quantity
240 g
Type
reactant
Reaction Step Two
Quantity
16.2 g
Type
reactant
Reaction Step Three
Quantity
1 L
Type
reactant
Reaction Step Four
Quantity
1.5 L
Type
solvent
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol
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Reactant of Route 3
(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol
Reactant of Route 4
(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol
Reactant of Route 5
(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol
Reactant of Route 6
(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol

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